molecular formula C20H11N3O5 B2370792 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922075-64-7

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2370792
CAS No.: 922075-64-7
M. Wt: 373.324
InChI Key: UWMSZXIVAHKWOV-UHFFFAOYSA-N
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Description

N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining three pharmacologically relevant moieties:

  • Benzofuran: A bicyclic aromatic system known for antimicrobial and anti-inflammatory properties.
  • 1,3,4-Oxadiazole: A five-membered heterocycle with two nitrogen atoms, frequently associated with antifungal and anticancer activities.
  • Coumarin (2H-chromene-2-one): A lactone structure with diverse biological roles, including anticoagulant and fluorescent properties.

This compound’s unique architecture positions it as a candidate for multitarget drug discovery, particularly in antimicrobial and enzyme modulation applications.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O5/c24-17(13-9-11-5-1-4-8-15(11)27-19(13)25)21-20-23-22-18(28-20)16-10-12-6-2-3-7-14(12)26-16/h1-10H,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMSZXIVAHKWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Core Structural Components

Benzofuran-2-yl Substituent Synthesis

The benzofuran moiety is typically synthesized via intramolecular cyclization of o-hydroxyaryl ketones or aldehydes. For example, Ai et al. demonstrated that copper-catalyzed O–H/C–H coupling of substituted salicylaldehydes with alkynes yields benzofuran derivatives in high yields (70–91%). Key steps include:

  • Formation of iminium intermediates from salicylaldehyde and amines.
  • Copper acetylide generation via alkyne activation.
  • Cyclization to form the benzofuran ring.

Alternative routes involve bromination of preformed benzofurans using N-bromosuccinimide (NBS) in carbon tetrachloride, which introduces functional handles for subsequent coupling.

1,3,4-Oxadiazole Ring Construction

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of diacylhydrazides. A prevalent method involves treating hydrazides with phosphorus oxychloride (POCl₃), as shown in the synthesis of chromen-4-one-oxadiazole hybrids. For instance:

  • Hydrazide formation : Methyl esters (e.g., methyl 4-(4-oxochromen-2-yl)benzoate) react with hydrazine hydrate to yield hydrazides.
  • Cyclization : Hydrazides undergo cyclodehydration with POCl₃ or aryl carboxylic acids to form 1,3,4-oxadiazoles.

Stepwise Preparation Methods

Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid

Chromene-3-carboxylic acid serves as the precursor for the carboxamide group. A validated protocol involves:

  • Condensation : 2-Hydroxyacetophenone reacts with ethyl cyanoacetate in ethanol under basic conditions to form 2H-chromene-3-carbonitrile.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄, yielding 2-oxo-2H-chromene-3-carboxylic acid.
Table 1: Optimization of Chromene-3-Carboxylic Acid Synthesis
Step Reagents Temperature Yield (%) Reference
Condensation KOH, Ethanol Reflux 85–90
Hydrolysis HCl (conc.), H₂O 100°C 78

Formation of 5-(Benzofuran-2-yl)-1,3,4-Oxadiazol-2-Amine

This intermediate links the benzofuran and oxadiazole units:

  • Benzofuran-2-carbohydrazide synthesis : Benzofuran-2-carboxylic acid is esterified (e.g., with methanol/H₂SO₄) and treated with hydrazine hydrate.
  • Oxadiazole cyclization : The hydrazide reacts with benzofuran-2-carbonyl chloride in POCl₃ to form 5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-amine.
Table 2: Cyclization Conditions for Oxadiazole Formation
Substrate Reagent Solvent Time (h) Yield (%) Reference
Benzofuran-2-hydrazide POCl₃ Toluene 5 92

Amide Coupling to Assemble the Final Compound

The final step involves coupling the chromene-3-carboxylic acid with the oxadiazol-2-amine:

  • Activation : Chromene-3-carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) in dichloromethane.
  • Nucleophilic acyl substitution : The amine attacks the activated carbonyl, forming the carboxamide bond.

Optimization and Mechanistic Insights

Role of Electron-Withdrawing Groups

Electron-withdrawing substituents on the benzofuran ring (e.g., -NO₂, -CF₃) enhance cyclization efficiency by stabilizing transition states during oxadiazole formation. For example, trifluoroethyl-substituted derivatives achieve yields up to 93% under copper-catalyzed conditions.

Solvent and Catalytic Effects

  • POCl₃ vs. Thionyl Chloride : POCl₃ provides superior yields (90–92%) compared to SOCl₂ (75–80%) due to better leaving group ability.
  • Copper Catalysis : Cu(I) salts facilitate Ullmann-type couplings, critical for constructing the benzofuran-oxadiazole scaffold.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Characteristic signals include:
    • δ 8.2–8.5 ppm (chromene C4-H).
    • δ 7.6–7.8 ppm (benzofuran aromatic protons).
  • IR : Stretches at 1680 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (oxadiazole C=N).

Chromatographic Purity

HPLC analyses (C18 column, acetonitrile/water) show >98% purity for the final compound under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the oxadiazole ring can produce corresponding amines .

Scientific Research Applications

Chemical Properties and Structure

The compound comprises a benzofuran moiety linked to a 1,3,4-oxadiazole ring and a chromene structure. Its unique structural features contribute to its biological activity. The molecular formula is C23H22N4O5C_{23}H_{22}N_{4}O_{5}, with a molecular weight of 466.51 g/mol. The presence of multiple functional groups allows for interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against several cancer cell lines:

  • Mechanism of Action : The introduction of electron-withdrawing groups at specific positions on the aromatic rings has been associated with enhanced antiproliferative activity. For example, compounds derived from 1,3,4-oxadiazole have demonstrated significant cytotoxic effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines .
  • Case Studies :
    • A study reported that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity .
    • Another research highlighted that specific modifications to the oxadiazole structure could lead to compounds with superior selectivity and potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Compounds similar to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide have also been evaluated for their antimicrobial properties. The presence of the oxadiazole ring has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the functional groups attached to the oxadiazole ring significantly influence biological activity. Key findings include:

  • Electrostatic Effects : Electron-donating groups tend to enhance activity, while electron-withdrawing groups can reduce it.
Compound StructureBiological ActivityIC50 Value
Benzofuran-Oxadiazole DerivativeAnticancer< 1 µM
Oxadiazole with EWGReduced Activity> 10 µM

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Critical Analysis of Structural and Functional Differences

a) Core Heterocycles and Substituent Effects
  • Oxadiazole Variants: The target compound uses a 1,3,4-oxadiazole core, while ’s analog employs 1,2,5-oxadiazole. The 1,3,4-oxadiazole’s electron-deficient nature may enhance binding to enzymatic targets like fungal lanosterol demethylase .
  • Benzofuran Modifications : Fluorination () or chlorination (, Compound 2a) on benzofuran can alter lipophilicity and target affinity. The target compound’s unsubstituted benzofuran may prioritize planar aromatic interactions.
b) Linker and Functional Groups
  • Carboxamide vs. Thioacetamide: The target compound’s carboxamide linker (vs.
  • Coumarin vs. Sulfamoyl/Sulfonamide : The coumarin moiety in the target compound introduces a rigid, conjugated system absent in LMM5/LMM11 (). This may confer fluorescence properties for imaging or enhance bioavailability through π-π stacking .

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological potentials, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C23H22N4O5S
  • Molecular Weight : 466.51 g/mol
  • CAS Number : 922044-21-1

The structure features a benzofuran moiety linked to an oxadiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzofuran have shown promising activity against Mycobacterium tuberculosis and various fungal strains.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundMIC (μg/mL)Target Pathogen
Compound 38M. tuberculosis H37Rv
Compound 42M. tuberculosis H37Rv
Compound 63.12Fungal strains

These findings suggest that modifications on the benzofuran scaffold can enhance antimicrobial efficacy. The presence of hydroxyl groups at specific positions is critical for activity against certain pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structural features have been evaluated for their cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of Related Compounds

CompoundIC50 (μM)Cell Line
Compound XIIIe3.19A549 (lung cancer)
Compound XIIIm2.25HeLa (cervical cancer)

These results indicate that the compound exhibits significant antiproliferative activity, making it a candidate for further development in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell proliferation and survival pathways. For example, studies suggest that oxadiazole-containing compounds can inhibit key proteins associated with cancer progression and microbial resistance.

Case Studies

In a notable study, researchers synthesized a series of benzofuran derivatives and assessed their biological activities through various assays. The results indicated that structural modifications significantly influenced both antimicrobial and anticancer activities.

Case Study: Synthesis and Evaluation

A series of compounds were synthesized based on the benzofuran scaffold, leading to the identification of several potent derivatives with low MIC values against M. tuberculosis and high cytotoxicity against cancer cell lines. These findings underscore the importance of structure-activity relationships (SAR) in developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization for benzofuran formation (e.g., using Vilsmeier-Haack conditions) and oxadiazole ring construction via hydrazide cyclization . Key intermediates (e.g., benzofuran-2-carboxylic acid derivatives) are validated using HPLC (>95% purity) and NMR (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .

Q. How is structural characterization performed for this compound and its analogs?

  • Methodological Answer : Use a combination of:

  • NMR : ¹³C NMR to confirm carbonyl groups (δ 160–180 ppm) and heterocyclic carbons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 433.12).
  • XRD : For crystalline derivatives, unit cell parameters (e.g., monoclinic system, a = 20.54 Å) validate solid-state structures .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer : Prioritize:

  • Antimicrobial Activity : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus).
  • Anticancer Screening : MTT assay (IC₅₀ values against HeLa or MCF-7 cells).
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR IC₅₀ ≤ 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the oxadiazole and benzofuran moieties?

  • Methodological Answer :

  • Substitution Patterns : Synthesize analogs with halogen (Cl, Br) or methoxy groups at benzofuran C-5. Compare bioactivity via ANOVA (p < 0.05).
  • Oxadiazole Modifications : Replace 1,3,4-oxadiazole with 1,2,4-triazole; assess changes in logP (e.g., from 2.8 to 3.5) and cytotoxicity .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., ΔG = −9.2 kcal/mol for PARP inhibition) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., 10% FBS in DMEM, 48-h incubation).
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., t₁/₂ = 45 min in human S9 fraction) to rule out false negatives .
  • Orthogonal Models : Compare in vitro results with in vivo zebrafish xenografts to validate efficacy .

Q. How can synthetic yield and purity be optimized for scale-up?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C vs. CuI in Sonogashira couplings (yield improvement from 60% to 85%).
  • Solvent Optimization : Use DMF/H₂O (4:1) for cyclization (reduces byproducts from 15% to 5%).
  • Purification : Employ preparative HPLC (C18 column, 70% MeOH/H₂O) for >99% purity .

Q. What computational methods predict pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., 55% oral), BBB permeability (logBB = −1.2), and CYP3A4 inhibition risk.
  • MD Simulations : GROMACS for 100-ns simulations to assess target binding stability (RMSD ≤ 2.0 Å) .

Methodological Tables

Table 1 : Representative Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC)
Benzofuran-2-carbohydrazideHydrazide formation7896%
5-(Benzofuran-2-yl)-1,3,4-oxadiazoleCyclization6598%
Final carboxamideAmide coupling5299%

Table 2 : Biological Activity of Structural Analogs

AnalogModificationIC₅₀ (µM)Target
A4-Fluorophenyl8.2EGFR
B7-Methoxy chromene12.4PARP
CIsoxazole replacement>50Inactive

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